Ginkgoneolic acid

Antibacterial Biofilm Oral Microbiology

This saturated C13 anacardic acid isoform is structurally distinct from unsaturated C15:1/C17:1 homologs—a difference that governs target selectivity. Validated activities: PI3Kδ inhibition IC50 2.49 μM, S. mutans MIC 4 μg/mL, and co-crystallized VP30-nucleoprotein disruption (PDB 9JQK). Ginkgolic acid mixtures cannot substitute. For rigorous SAR, antiviral screening, and dental biofilm assays, choose authenticated C13:0 with batch-specific purity documentation.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 20261-38-5
Cat. No. B1671516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinkgoneolic acid
CAS20261-38-5
Synonyms6-n-Tridecylsalicylic acid;  6-n-TDSCA;  HY-N0078;  HYN0078;  HY N0078;  AR-1E2490;  AR1E2490;  AR 1E2490
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23)
InChIKeyVEPUCZUJLKAVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ginkgoneolic Acid (CAS 20261-38-5): Chemical Identity and Pharmacological Baseline


Ginkgoneolic acid (CAS 20261-38-5), also designated Ginkgolic Acid C13:0 or 6-Tridecylsalicylic acid, is a natural phenolic lipid belonging to the anacardic acid family . It is characterized by a salicylic acid core with a fully saturated, 13-carbon alkyl side chain at the 6-position, distinguishing it from its unsaturated homologs [1]. First isolated from *Ginkgo biloba* leaves and sarcotesta, this compound has been identified as a multi-target bioactive agent with reported activities including inhibition of PI3Kδ, Glycerol-3-phosphate dehydrogenase (GPDH), and IgE-mediated mast cell degranulation [2][3].

Why Ginkgoneolic Acid (C13:0) Cannot Be Replaced by Ginkgolic Acid C15:1 or Anacardic Acid


Generic substitution of Ginkgoneolic Acid (C13:0) with other ginkgolic acid homologs (e.g., C15:1, C17:1) or anacardic acid analogs is scientifically invalid due to profound differences in the length and degree of unsaturation of the 6-alkyl side chain [1]. The side chain directly governs the compound's lipophilicity, molecular conformation, and critical interactions with hydrophobic protein pockets, leading to marked divergence in target selectivity, potency, and even toxicity profiles across structurally similar compounds [2]. While total ginkgolic acid extracts contain a mixture of isomers, the specific isoform C13:0 exhibits unique, quantifiable differentiation in antibacterial efficacy, enzyme inhibition, and mechanistic pathways that are not recapitulated by its C15:1 or C17:1 counterparts, necessitating precise chemical procurement for reproducible and interpretable scientific results [3].

Ginkgoneolic Acid (C13:0): Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Anti-Streptococcal Potency and Biofilm Eradication vs. Ginkgolic Acid C15:1

In a direct head-to-head comparison against other ginkgolic acid monomers, Ginkgoneolic acid (C13:0) demonstrated the most potent antibacterial activity. Its Minimum Inhibitory Concentration (MIC) against *Streptococcus mutans* planktonic cells was 4 μg/mL, significantly lower than that of Ginkgolic acid C15:1, which exhibited weaker activity against the same target species [1][2]. Furthermore, in a biofilm-specific assay, Ginkgoneolic acid achieved a 50% Biofilm Inhibition Concentration (MBIC50) of 4 μg/mL against *S. mutans* biofilm formation, a metric not achieved at comparable concentrations by the longer-chain homologs, underscoring its unique utility in anti-cariogenic research .

Antibacterial Biofilm Oral Microbiology

Highest α-Glucosidase Inhibition Among Ginkgolic Acids for Metabolic Disorder Research

A comparative phytochemical study evaluating α-glucosidase inhibition by *Ginkgo biloba* isolates established a clear structure-activity relationship based on side-chain saturation. Ginkgoneolic acid (C13:0) exhibited the highest inhibitory activity against α-glucosidase when compared to all other isolated ginkgolic acid homologs, including the unsaturated C15:1 and C17:1, as well as C15:0 [1]. The specific IC50 values of the comparative monomers were not uniformly reported in the abstracted data, but the rank-order potency was explicitly C13:0 > all other monomers .

α-Glucosidase Inhibition Antidiabetic Enzyme Inhibition

Defined PI3Kδ Inhibition Potency (IC50: 2.49 μM) Differentiated from Broad-Spectrum Anacardic Acid Activity

Ginkgoneolic acid acts as a defined inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform with an IC50 value of 2.49 μM, as determined through virtual screening and biological validation [1]. This provides a specific, quantifiable benchmark that contrasts with the broader and less characterized kinase inhibition profile reported for anacardic acid, a structurally related phenolic lipid with an unsaturated side chain [2]. While anacardic acid is a known histone acetyltransferase (HAT) inhibitor, its PI3Kδ-specific activity is not reported at this level of quantification, positioning Ginkgoneolic acid as a more precise chemical probe for PI3Kδ-dependent pathways in inflammation and oncology research.

PI3Kδ Inhibition Immunology Cancer Signaling

Unique Molecular Target Engagement: Direct Disruption of Ebola VP30-Nucleoprotein Interaction via Crystallographically Defined Binding

Ginkgoneolic acid demonstrates a unique antiviral mechanism against Ebola virus (EBOV) through direct disruption of the VP30-nucleoprotein (NP) interaction, a critical step for viral transcription and replication [1]. X-ray crystallography of the VP30-ginkgolic acid complex resolved the binding of two molecules at the VP30/NP interaction interface, providing high-resolution structural evidence of its molecular target engagement [2]. This mechanism is distinct from the antiviral activity of ginkgolic acid C15:1, which has been shown to inhibit viral fusion and SUMOylation, indicating that the saturated C13:0 side chain of Ginkgoneolic acid enables a specific and orthogonal mode of action against a high-priority pathogen [3].

Antiviral Ebola Virus Protein-Protein Interaction

Ginkgoneolic Acid (C13:0): Validated Research Applications and Industrial Utility


Anti-Cariogenic Drug Discovery and Oral Microbiome Studies

Researchers focusing on oral pathogens should select Ginkgoneolic acid (C13:0) as the lead natural product for studying *Streptococcus mutans* virulence and biofilm inhibition. As evidenced by its superior MIC (4 μg/mL) and MBIC50 (4 μg/mL) relative to other ginkgolic acid monomers [1], it serves as a potent, quantifiable positive control for high-throughput screening of synthetic anticaries agents. Its ability to reduce 1-day-developed biofilms by >50% at 32 μg/mL makes it an ideal reference compound for validating biofilm dispersal assays in dental research .

Mechanistic Studies of Filovirus Replication and VP30-Directed Antiviral Development

Virology laboratories investigating Ebola and related filoviruses should procure Ginkgoneolic acid as a uniquely validated chemical tool for disrupting the VP30-nucleoprotein interaction. The availability of a co-crystal structure (PDB 9JQK) provides an unprecedented opportunity for structure-activity relationship (SAR) studies and computational drug design aimed at optimizing this novel therapeutic target [2]. This specific mechanism is not observed with other ginkgolic acid isoforms, making Ginkgoneolic acid an essential reference for studies of VP30 function and inhibitor binding kinetics [3].

Calibration of PI3Kδ-Dependent Assays in Immunology and Inflammation

Investigators studying B-cell receptor signaling, mast cell degranulation, and other PI3Kδ-dependent processes can utilize Ginkgoneolic acid as a well-defined natural inhibitor for assay calibration. With a documented IC50 of 2.49 μM against PI3Kδ, it offers a benchmark for comparing the potency of novel synthetic inhibitors and for validating the dynamic range of kinase activity assays [4]. Its dual activity against IgE-mediated mast cell degranulation (IC50 = 2.4 μM) further solidifies its utility as a multi-modal control in immunological studies of allergic response .

Structure-Activity Relationship (SAR) Studies of Phenolic Lipids

For synthetic and natural product chemists, Ginkgoneolic acid (C13:0) is a critical reference standard for SAR investigations of the anacardic acid family. Its fully saturated C13 side chain provides a distinct baseline for evaluating how alkyl chain length and unsaturation influence bioactivity, lipophilicity (LogP), and target engagement. Comparative studies with C15:1 and other homologs directly attribute the enhanced antibacterial and unique antiviral properties to the C13:0 isoform, making it an indispensable analytical standard and synthetic intermediate in the development of next-generation phenolic lipid therapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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